diethoxyphosphinoyl azide
Description
Contextualization within Organophosphorus Azide (B81097) Reagents
Diethoxyphosphinoyl azide belongs to the broader class of organophosphorus azides, which are characterized by the presence of a phosphorus atom bonded to an azide (-N₃) group. A prominent member of this class is diphenylphosphoryl azide (DPPA), which has been widely used in organic synthesis. nih.gov These reagents are valued for their ability to act as efficient sources of the azido (B1232118) group in various chemical reactions. The reactivity of organophosphorus azides can be tuned by altering the substituents on the phosphorus atom, which in the case of this compound are two ethoxy groups. This structural feature influences the reagent's electrophilicity and steric hindrance, thereby affecting its reactivity profile.
Historical Trajectory and Evolution of Azide Chemistry in Methodological Development
The journey of azide chemistry began in the 19th century with the synthesis of the first organic azide, phenyl azide, by Peter Griess in 1864. wikipedia.orgsigmaaldrich.com This was followed by Theodor Curtius's discovery of hydrazoic acid and the subsequent development of the Curtius rearrangement, a key reaction involving acyl azides. wikipedia.org Initially, the use of azides in organic chemistry was approached with caution due to the inherent instability of many azide-containing compounds. wikipedia.org
A significant turning point came with the advent of "click chemistry," a concept introduced by Sharpless and coworkers. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, revolutionized the field by providing a highly efficient and selective method for forming 1,2,3-triazoles. wikipedia.orgnih.gov This discovery led to a surge in the exploration and application of organic azides in various fields, including medicinal chemistry, materials science, and chemical biology. wikipedia.orgontosight.ai The development of various azide-based reagents, including organophosphorus azides, has been a direct consequence of this expanded interest, providing chemists with a diverse toolkit for introducing the azide functionality and for synthesizing nitrogen-containing compounds. sigmaaldrich.comorganic-chemistry.org
Significance of this compound as a Versatile Synthetic Intermediate and Reagent
This compound has emerged as a valuable tool for organic chemists due to its multifaceted reactivity. It serves as a convenient and effective reagent for the introduction of the azide group into various organic molecules. Beyond its role as an azidating agent, it participates in a range of important transformations.
One of its key applications is in the synthesis of phosphoramidates, which are organophosphorus compounds with significant biological and industrial importance. rsc.org The reaction of this compound with amines provides a direct and efficient route to these valuable compounds. rsc.org This method offers an alternative to traditional approaches that often involve phosphorus halides, which can have limited functional group tolerance. rsc.org
Furthermore, this compound can be utilized in reactions that leverage the reactivity of the azide group, such as cycloadditions and reactions involving nitrene intermediates. The thermal or photochemical decomposition of azides can generate highly reactive nitrenes, which can undergo a variety of subsequent reactions. wikipedia.orgnih.gov
Overview of Key Research Domains for this compound
The utility of this compound extends across several key research areas within organic chemistry:
Synthesis of Heterocyclic Compounds: Organic azides are crucial precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov These include triazoles, tetrazoles, and various other ring systems, many of which are important scaffolds in medicinal chemistry and materials science. nih.govat.ua
Synthesis of Phosphoramidates: As previously mentioned, this compound is a key reagent in the synthesis of phosphoramidates. These compounds are found in various applications, including as prodrugs, flame retardants, and chiral ligands in catalysis. rsc.org
Total Synthesis of Natural Products: Organic azides have been instrumental in the total synthesis of complex natural products, particularly alkaloids. researchgate.net They can serve as a masked amino group, which can be introduced early in a synthetic sequence and later converted to the desired amine functionality. wikipedia.orgresearchgate.net
Peptide Synthesis: Modified Curtius reactions and other transformations involving organophosphorus azides have been applied in the field of peptide synthesis. nih.gov
The following table provides a summary of key reactions involving organic azides, which are also relevant to the applications of this compound:
| Reaction Type | Description | Key Intermediates/Products |
| Curtius Rearrangement | Rearrangement of an acyl azide to an isocyanate. wikipedia.org | Isocyanates, amines (after hydrolysis) |
| Staudinger Reaction | Reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to an amine and a phosphine oxide. wikipedia.orgnih.gov | Iminophosphoranes, primary amines |
| Azide-Alkyne Cycloaddition | A 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. wikipedia.org | 1,2,3-Triazoles |
| Nitrene Insertion | Formation of a nitrene from an azide, which can then insert into C-H or other bonds. wikipedia.org | Nitrenes, substituted amines/amides |
Properties
CAS No. |
1516-68-3 |
|---|---|
Molecular Formula |
C4H10N3O3P |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethoxyphosphinoyl Azide
Established Preparative Routes to Diethoxyphosphinoyl Azide (B81097)
The traditional synthesis of diethoxyphosphinoyl azide relies on well-established reactions involving common phosphorus precursors and azide sources. These methods form the foundation upon which more advanced strategies are built.
The most conventional route to this compound involves the use of a dialkyl phosphite (B83602) precursor, typically diethyl phosphite. This process generally proceeds via an intermediate, diethyl chlorophosphate, which is then reacted with an azide salt. The reaction is a nucleophilic substitution where the azide anion displaces the chloride on the phosphorus center.
Chlorination: Diethyl phosphite is chlorinated using a suitable agent (e.g., sulfuryl chloride or chlorine gas) to form diethyl chlorophosphate.
Azidation: The resulting diethyl chlorophosphate is treated with an azide source, most commonly sodium azide (NaN₃), in an appropriate solvent. The azide ion acts as a nucleophile, displacing the chloride ion to yield the final product, this compound.
This two-step process is a reliable method for accessing the target compound. The reaction with sodium azide is a common and effective way to introduce the azido (B1232118) group into organophosphorus scaffolds. semanticscholar.org
Table 1: General Reaction Scheme for Synthesis from Diethyl Phosphite Precursor
| Reactant 1 | Reactant 2 | Reagent | Product |
| Diethyl phosphite | Chlorinating Agent | - | Diethyl chlorophosphate |
| Diethyl chlorophosphate | Sodium Azide | Solvent (e.g., Acetone) | This compound |
This table illustrates the typical sequence for the preparation of this compound from a diethyl phosphite starting material.
While the use of dialkyl phosphites is standard, research has explored alternative precursors to enhance efficiency and versatility. A key concept in improving multi-step syntheses is the use of a convergent strategy. nih.govwikipedia.org In contrast to a linear synthesis where a molecule is built step-by-step, a convergent approach involves synthesizing separate, complex fragments of the target molecule, which are then combined in the final stages. nih.govscholarsresearchlibrary.com
For this compound, a convergent strategy could involve:
Synthesis of a Phosphinoyl Fragment: Preparing a more complex or functionalized diethoxyphosphinoyl precursor with a suitable leaving group.
Preparation of an Azide Donor: Utilizing specialized azide-transfer reagents, which can offer different reactivity profiles compared to simple alkali metal azides. wikipedia.org
Methodological Advancements in this compound Preparation
Recent advancements in synthetic chemistry have focused on improving the preparation of this compound through catalysis, green chemistry principles, and systematic optimization.
Catalysis offers a powerful tool for enhancing reaction rates, improving yields, and enabling reactions under milder conditions. In the context of azide synthesis, various catalytic systems have been developed. For instance, the use of zinc chloride as a catalyst has been shown to improve the efficiency of diazotransfer reactions, which are used to convert primary amines into azides. nih.gov This type of catalytic activation could potentially be applied to streamline the synthesis of precursors to this compound.
Furthermore, metal catalysts are widely employed in azide-related chemistry. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," demonstrates the power of catalysis in forming new bonds with azide-containing molecules. nih.govnih.gov While not a direct synthesis of this compound itself, the principles of using catalysts like copper(I) or zinc(II) to activate substrates and promote efficient bond formation are highly relevant. nih.govrsc.org The development of a direct catalytic method for the azidation of a phosphite or a related precursor remains an area of active research interest.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can enhance safety and sustainability.
Key areas of focus include:
Safer Reagents: A significant hazard in azide synthesis is the starting material, sodium azide. Research into greener production methods for sodium azide itself, for example by using benzyl (B1604629) alcohol instead of more volatile short-chain alcohols, reduces volatile organic compound (VOC) emissions and improves safety. rsc.org
Alternative Solvents: Traditional syntheses often use volatile organic solvents. Shifting to greener solvents, such as water, can significantly reduce environmental impact. rsc.org Microwave-assisted synthesis in aqueous media is another green approach that can accelerate reactions and reduce energy consumption. organic-chemistry.orgnih.gov
Flow Chemistry: The generation and use of organic azides can be hazardous due to their potential instability. cam.ac.uk Flow chemistry, where reagents are mixed in a continuous stream within a microreactor, offers a safer alternative to traditional batch processing. cam.ac.uk This technology allows for the safe, on-demand generation of azides, minimizing the amount of hazardous material present at any given time.
Systematic optimization of reaction parameters is crucial for maximizing the efficiency and yield of any chemical synthesis. semanticscholar.org For the preparation of this compound, key parameters to consider include solvent, temperature, reaction time, and the molar ratio of reactants.
The choice of solvent can have a profound impact on reaction outcomes. In reactions involving ionic species like sodium azide, the polarity and electron-donating ability of the solvent can influence the solubility of the reagents and stabilize transition states. For example, studies on the synthesis of diethylaluminum azide from diethylaluminum chloride and sodium azide showed that the reaction yield increases significantly with the electron-donating ability of the solvent. epa.gov While a different system, the principle illustrates the critical role of the solvent. A similar effect can be anticipated in the synthesis of this compound, where a more polar, electron-donating solvent could enhance the rate of nucleophilic substitution.
Modern approaches to optimization may also employ machine learning algorithms and automated robotic platforms to rapidly screen a wide range of conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for maximizing yield and selectivity. beilstein-journals.orgchemrxiv.org
Table 2: Illustrative Impact of Solvent on Azide Synthesis Yield This interactive table demonstrates the principle of how solvent choice can affect reaction yield in a related azide synthesis, as described in the literature. epa.gov
| Solvent | Solvent Type | Relative Electron-Donating Ability | Illustrative Product Yield |
| Hexane | Non-polar Hydrocarbon | Very Low | No Reaction |
| Benzene | Weak Electron-Donor | Low | Low |
| Toluene | Weak Electron-Donor | Medium | Moderate |
| Tetrahydrofuran (THF) | Electron-Donor | High | High |
This table is based on the principle that increasing the electron-donating character of the solvent can improve the yield of certain azide syntheses. epa.gov The yields are presented illustratively.
Continuous Flow Synthesis of this compound and Analogues
The synthesis of organic azides, including this compound, presents inherent safety challenges, particularly on a larger scale, due to the potential for explosive decomposition. cam.ac.ukacs.org Continuous flow chemistry has emerged as a transformative technology to mitigate these risks and enhance synthetic efficiency. cam.ac.ukchemicalprocessing.com This approach involves pumping reagents through a network of tubes and reactors, where the reaction occurs in a continuous stream, offering significant advantages over traditional batch processing. chemicalprocessing.comwuxiapptec.com
Design and Implementation of Flow Chemistry Systems for Azide Generation
The design of a flow chemistry system for azide generation is centered around ensuring precise control over reaction parameters and minimizing the accumulation of hazardous intermediates. wuxiapptec.comresearchgate.net Key components of such a system typically include pumps for reagent delivery, reactors where the chemical transformation takes place, and back-pressure regulators to control the system pressure. wuxiapptec.com
Reactors: The choice of reactor is critical and depends on the specific reaction requirements.
Microreactors (Chip Reactors): These reactors feature channels with micrometer dimensions, providing a high surface-area-to-volume ratio. wuxiapptec.com This characteristic facilitates rapid mixing and efficient heat transfer, making them exceptionally well-suited for highly exothermic and potentially hazardous reactions like azide synthesis. wuxiapptec.com The precise control offered by microreactors helps to prevent uncontrolled gas evolution and the buildup of unstable intermediates. wuxiapptec.com
Tubular/Coil Reactors: Constructed from inert materials such as PFA (perfluoroalkoxy), PTFE (polytetrafluoroethylene), or stainless steel, these are among the most commonly used reactors in flow chemistry. wuxiapptec.com They approximate plug flow behavior, which minimizes back-mixing and allows for better control over reaction kinetics. wuxiapptec.com
Monolithic Reactors: These reactors contain a porous, continuous solid support (monolith) that can be functionalized with a reagent. cam.ac.uknih.gov For azide synthesis, a monolithic reactor can be prepared with an azide-containing resin. cam.ac.uknih.gov This design allows for the generation of azides by passing a solution of the corresponding precursor (e.g., an acid chloride for a Curtius rearrangement) through the monolith, which acts as an immobilized azide source. cam.ac.uk
Reagent Introduction and Mixing: Reagents are introduced into the flow system using precision pumps. The streams are then combined in a T-mixer or other mixing element before entering the reactor. Efficient mixing is crucial for ensuring a homogeneous reaction mixture and consistent product formation. chemicalindustryjournal.co.uk
Process Analytical Technology (PAT): The integration of in-situ analytical techniques, such as FTIR and Raman spectroscopy, allows for real-time monitoring of the reaction. mt.com This continuous feedback enables precise control over reaction parameters to optimize yield and purity. mt.com
A generalized flow process for the synthesis of organic azides can be described as follows: A solution of a precursor, such as an alkyl or aryl halide, is continuously pumped and mixed with a stream of an azide source, like sodium azide in a suitable solvent (e.g., DMSO). acs.org The mixture then flows through a heated reactor coil to facilitate the reaction. The resulting product stream can then be directed for in-line purification or subsequent telescoped reactions. durham.ac.uk
Advantages of Flow Methodologies in Synthetic Research
The adoption of continuous flow methodologies for the synthesis of compounds like this compound offers a multitude of advantages over conventional batch methods. mt.comvapourtec.com
| Advantage | Description |
| Enhanced Safety | The small internal volume of flow reactors significantly reduces the amount of hazardous material present at any given time, minimizing the risk of thermal runaways or explosions, which is a major concern with azides. chemicalprocessing.comchemicalindustryjournal.co.ukmt.com Reactions considered too dangerous for batch processing can often be performed safely in flow. mt.commt.com |
| Precise Reaction Control | Flow systems allow for superior control over critical reaction parameters such as temperature, pressure, residence time, and stoichiometry. wuxiapptec.commt.com This precise control leads to better reproducibility, higher yields, and improved product quality with fewer impurities. mt.com |
| Improved Heat and Mass Transfer | The high surface-area-to-volume ratio inherent in micro- and tubular reactors enables highly efficient heat exchange, allowing for the safe management of exothermic reactions. wuxiapptec.comvapourtec.com Efficient mixing also ensures uniform reaction conditions. chemicalindustryjournal.co.uk |
| Access to Novel Reaction Conditions | By operating under pressure, flow reactors can facilitate reactions at temperatures above the solvent's boiling point, often leading to significantly faster reaction rates. mt.comvapourtec.com |
| Telescoped and Multistep Synthesis | Flow chemistry allows for the "telescoping" of multiple reaction steps without the need to isolate and purify intermediates. durham.ac.ukvapourtec.com This streamlines the synthetic process, saves time, and reduces waste. durham.ac.uk |
| Automation and High-Throughput Screening | Flow systems can be readily automated, enabling high-throughput screening and optimization of reaction conditions with minimal manual intervention. researchgate.netacs.org |
| Greener Chemistry | By improving reaction efficiency, reducing solvent usage, and minimizing waste generation, flow chemistry aligns with the principles of green chemistry. chemicalindustryjournal.co.uk |
Scalability Considerations for Laboratory and Pilot Studies
One of the significant advantages of flow chemistry is the straightforward scalability from laboratory research to pilot and even industrial production. chemicalprocessing.com
Scaling Up by "Numbering Up": Instead of increasing the size of a single reactor (which can reintroduce some of the safety and control issues of batch processing), scaling up in flow chemistry is often achieved by "numbering up." This involves running multiple identical flow reactors in parallel. This approach maintains the optimal reaction conditions and safety profile established at the laboratory scale.
From Lab to Pilot: The transition from a laboratory-scale setup (milligrams to grams per hour) to a pilot-scale system (kilograms per hour) is often more predictable in flow chemistry than in batch. rsc.org For instance, a reaction optimized in a small-bore tubing reactor can be scaled by using longer tubing, increasing the flow rate, or by using a larger number of parallel reactors. chemicalprocessing.comrsc.org
Chemists at Novartis have demonstrated the scalability of continuous-flow procedures for synthesizing compounds involving hazardous azide intermediates on a 200-gram scale, with the potential for kilogram-scale production with minor modifications. rsc.org Similarly, a continuous-flow direct azidation reaction has been successfully scaled up to produce over 6 grams of an azide product, showcasing the viability of this technology for larger-scale synthesis. nih.govorganic-chemistry.org In another example, a continuous nitration process was scaled up for a product output of 800 g per hour, demonstrating the industrial potential. rsc.org This scalability is a key factor driving the adoption of flow chemistry in the pharmaceutical and fine chemical industries. chemicalprocessing.commt.com
Isolation and Research-Level Handling Protocols
The handling of this compound and other organic azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature. cam.ac.ukumich.edu
Isolation:
Following synthesis in a flow system, the product stream containing the this compound may be collected for isolation. Depending on the purity of the crude product, various purification techniques can be employed.
In-line Scavenging: One method to simplify purification is to use in-line cartridges containing scavenger resins. nih.gov For example, after the reaction, the stream can be passed through a column containing a resin that captures unreacted reagents or byproducts, providing a cleaner product stream. nih.gov
Extraction: Liquid-liquid extraction can be used to separate the desired azide from the reaction mixture.
Chromatography: For high-purity requirements at the research level, column chromatography is a common purification method.
It is crucial to avoid concentrating reaction mixtures containing azides by rotary evaporation unless a thorough hazard analysis has been conducted and a control plan is in place. upenn.edu
Research-Level Handling:
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes safety glasses or goggles, a face shield if there is a splash hazard, a lab coat, and two pairs of nitrile gloves. umich.edu
Ventilation: All work with azides should be conducted in a well-ventilated chemical fume hood. umich.edu
Storage: this compound should be stored in a cool, dry, and dark place, away from heat, shock, and incompatible materials such as acids and heavy metals. umich.edunih.gov Contact with metals should be avoided as it can lead to the formation of highly shock-sensitive metal azides. umich.edu Therefore, the use of metal spatulas for transferring solid azides is strongly discouraged. upenn.edu
Waste Disposal: Azide-containing waste is considered hazardous and must be disposed of according to institutional guidelines. Never flush sodium azide or concentrated azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing. umich.edu
By implementing these advanced synthetic and handling protocols, the synthesis and use of this compound in a research setting can be conducted more safely and efficiently.
Elucidating Reactivity and Mechanistic Pathways of Diethoxyphosphinoyl Azide
Fundamental Azide (B81097) Reactivity Profile of Diethoxyphosphinoyl Azide
The reactivity of this compound is largely dictated by the electronic properties of the phosphinoyl and azido (B1232118) groups. The phosphorus atom, being electron-withdrawing, influences the stability and reaction pathways of the adjacent azide moiety.
Nitrogen Extrusion Phenomena and Rearrangement Pathways
Like other organic azides, this compound can undergo thermal or photochemical decomposition, leading to the extrusion of molecular nitrogen (N₂). This process generates a highly reactive phosphinoyl nitrene intermediate. The fate of this nitrene is varied and can include:
Intramolecular C-H insertion: The nitrene can insert into a C-H bond within the same molecule, leading to the formation of cyclic products.
Intermolecular reactions: The nitrene can react with other molecules present in the reaction mixture, such as alkenes to form aziridines or alkanes for C-H amination.
Rearrangement: The phosphinoyl nitrene can undergo rearrangement, similar to the Curtius rearrangement of acyl azides, to form a metaphosphonimidate intermediate. researchgate.net This intermediate can then be trapped by nucleophiles.
A notable rearrangement pathway for some azides is the Winstein rearrangement, an equilibrium between two allylic azide isomers. nih.gov While this is characteristic of allylic azides, the fundamental principle of azide isomerization and rearrangement under certain conditions is a key aspect of azide chemistry.
Nucleophilic and Electrophilic Interactions of the Azido Moiety
The azide group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. nih.gov
Nucleophilic character: The terminal nitrogen atom of the azide can act as a nucleophile, participating in reactions such as the Staudinger ligation with phosphines or [3+2] cycloadditions with alkynes (click chemistry).
Electrophilic character: The internal nitrogen atom of the azide can be susceptible to nucleophilic attack, particularly when the azide is activated by the electron-withdrawing phosphinoyl group. This electrophilic nature is central to its function as a diazo transfer reagent.
This compound as a Diazo Transfer Reagent
One of the most significant applications of this compound is in the synthesis of diazo compounds from active methylene (B1212753) compounds, a transformation known as the Regitz diazo transfer. chem-station.comwikipedia.org
Mechanistic Investigations of Diazo Group Transfer (Regitz-type)
The Regitz diazo transfer reaction is a base-catalyzed process. wikipedia.org The generally accepted mechanism involves the following steps:
Deprotonation: A base abstracts a proton from the active methylene compound to form a carbanion or enolate. wikipedia.org
Nucleophilic Attack: The resulting carbanion attacks the terminal nitrogen atom of the this compound. wikipedia.org
Intermediate Formation: This attack forms a transient triazene-like intermediate.
Proton Transfer and Elimination: A series of proton transfers and elimination of the diethoxyphosphinoyl amide anion leads to the formation of the diazo compound and the diethoxyphosphinamide byproduct. wikipedia.org
The reaction is driven by the formation of the stable nitrogen molecule (in the resulting diazo compound) and the relatively stable phosphinamide leaving group.
Substrate Scope and Limitations in Diazo Compound Synthesis
The Regitz diazo transfer using reagents like this compound is effective for a range of substrates containing active methylene groups. chem-station.comnih.gov
Table 1: Substrate Scope of Diazo Transfer Reactions
| Substrate Class | Reactivity | Notes |
| β-Dicarbonyl compounds | High | Readily undergo diazo transfer due to the high acidity of the methylene protons. |
| β-Keto esters | High | Similar to β-dicarbonyls, the methylene group is sufficiently activated. |
| β-Keto sulfones | High | The sulfonyl group provides strong activation. |
| α-Cyano esters | Moderate | The cyano group provides sufficient activation for the reaction to proceed. |
| Simple ketones and esters | Low to none | Generally do not react directly as the α-protons are not acidic enough. chem-station.comresearchgate.net |
A significant limitation of this method is its general inapplicability to simple ketones and esters that lack a second activating group. chem-station.comresearchgate.net To overcome this, a "deformylative" diazo transfer strategy can be employed, where the ketone is first formylated to create a more acidic β-dicarbonyl-like system. orgsyn.org Another challenge can be the removal of the phosphinamide byproduct from the reaction mixture. researchgate.net
Stereochemical Aspects and Asymmetric Diazo Transfer Methodologies
When the active methylene group is prochiral, the diazo transfer reaction can potentially generate a stereocenter. However, traditional Regitz diazo transfer reactions are typically not stereoselective.
The development of asymmetric diazo transfer reactions has been an area of active research. While much of the work has focused on other diazo transfer reagents and chiral catalysts, the principles can be extended to systems involving this compound. Strategies for achieving stereoselectivity include:
Chiral auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the diazo transfer reagent.
Chiral catalysts: The use of chiral phase-transfer catalysts or metal complexes can create a chiral environment around the substrate, influencing the stereochemical outcome.
Research in the broader field of asymmetric carbene transfer reactions, which often utilize diazo compounds as precursors, highlights the importance of developing enantioselective methods for synthesizing chiral building blocks. researchgate.net
This compound in the Formation of Organic Azides
This compound is a versatile reagent for the synthesis of organic azides from various precursors, most notably alcohols and carboxylic acids. These transformations are central to the synthesis of complex molecules, as the resulting organic azides are stable intermediates and precursors to amines or participants in powerful ligation reactions.
The mechanism of azide introduction by this compound depends on the nature of the substrate.
From Alcohols: The conversion of an alcohol to an alkyl azide proceeds through an activation-displacement mechanism, particularly for benzylic and α-hydroxy esters. google.comgoogle.com In a process analogous to the Mitsunobu reaction, the alcohol's hydroxyl group is first converted into a better leaving group. When using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the alcohol attacks the electrophilic phosphorus atom of this compound, displacing the azide ion to form a phosphate (B84403) intermediate. guidechem.comcmu.edu This intermediate is then subjected to nucleophilic attack by the azide ion in a classic S\textsubscript{N}2 reaction, resulting in the desired alkyl azide with inversion of stereochemistry. google.comguidechem.comcommonorganicchemistry.com The use of DBU is crucial as it facilitates the formation of the phosphate intermediate. cmu.edu
From Carboxylic Acids (Modified Curtius Rearrangement): When this compound is used with carboxylic acids, it facilitates a modified Curtius rearrangement to produce isocyanates, which can be subsequently converted to amines, ureas, or carbamates. wikipedia.orgchemicalbook.com The reaction is initiated by the attack of the carboxylate anion on the phosphorus atom, forming a mixed anhydride (B1165640) and releasing an azide ion. wikipedia.orgnih.gov This anhydride is then attacked by the azide ion, generating an acyl azide intermediate and the stable diethyl phosphate anion as a leaving group. wikipedia.orgnih.govyoutube.com The acyl azide then undergoes thermal or photochemical rearrangement, losing dinitrogen (N₂) to form an isocyanate. nih.govyoutube.com This one-pot procedure avoids the need to isolate the often-unstable acyl azide. chemicalbook.comnih.gov
This compound and its diphenyl analogue (DPPA) are effective for the azidation of a range of substrates. The reaction conditions can be tuned to accommodate various functional groups.
The substrate scope for the direct conversion of alcohols to azides is most favorable for activated alcohols. commonorganicchemistry.com Primary and secondary benzylic alcohols, as well as α-hydroxy esters, demonstrate high reactivity and yield good results. google.comgoogle.com Simple alkanols are generally less reactive under these direct conversion conditions. cmu.edu For the Curtius rearrangement, the methodology is broadly applicable to a wide variety of aliphatic, aromatic, and heterocyclic carboxylic acids, showcasing its tolerance for diverse functional groups. researchgate.netresearchgate.net
| Substrate Type | Typical Reagent System | Product | Key Features |
|---|---|---|---|
| Benzylic Alcohols | DEPA/DPPA, DBU, Toluene | Benzyl (B1604629) Azide | High yield, SN2 inversion. commonorganicchemistry.com |
| α-Hydroxy Esters | DEPA/DPPA, DBU, THF | α-Azido Ester | High yield, high enantiomeric purity. google.comgoogle.com |
| Primary/Secondary Alcohols (Mitsunobu) | DPPA, PPh3, DIAD | Alkyl Azide | Stereospecific inversion, but purification can be challenging. guidechem.comcommonorganicchemistry.com |
| Carboxylic Acids | DEPA/DPPA, Et3N, heat | Isocyanate (via Acyl Azide) | One-pot Curtius rearrangement; versatile for amine synthesis. wikipedia.orgnih.govnih.gov |
A significant advantage of using this compound for converting alcohols to azides is the high degree of stereoselectivity. The reaction proceeds via an S\textsubscript{N}2 mechanism, which results in a predictable and clean inversion of configuration at the reacting stereocenter. commonorganicchemistry.com This method is particularly valuable for the synthesis of chiral amines from chiral alcohols, as the resulting azide can be reduced to the corresponding amine while retaining the inverted stereochemistry.
For example, the conversion of chiral benzylic alcohols or α-hydroxy alkane esters to their corresponding azides using phosphoryl azides like DPPA (and by analogy, DEPA) in the presence of DBU has been shown to proceed in high yields and with high enantiomeric excess, often between 80% and 99% ee. google.comgoogle.com This stereospecificity makes this compound a powerful tool in asymmetric synthesis, where precise control of stereochemistry is paramount. researchgate.net
Participation in [3+2] Cycloaddition Reactions (Huisgen-type)
While this compound is not the direct 1,3-dipole in cycloaddition reactions, it is instrumental in synthesizing the organic azides that are key reactants in these processes. nih.gov The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne to form a 1,2,3-triazole ring is a cornerstone of modern organic chemistry. wikipedia.org
The classical Huisgen 1,3-dipolar cycloaddition involves heating an organic azide and an alkyne to induce a concerted [3+2] cycloaddition. organic-chemistry.org This thermal reaction, however, has significant drawbacks. It often requires high temperatures and long reaction times. wikipedia.orgorganic-chemistry.org Furthermore, when an asymmetric alkyne is used, the reaction typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which can be difficult to separate. wikipedia.orgorganic-chemistry.orgijrpc.com While the reaction is highly exothermic, a high activation barrier is responsible for the slow reaction rate. organic-chemistry.org Despite these limitations, the triazole products are highly stable due to their aromaticity. youtube.com
The discovery of copper(I) catalysis dramatically transformed the azide-alkyne cycloaddition, making it a premier example of "click chemistry". wikipedia.orgnih.gov The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) overcomes the limitations of the thermal process, proceeding at room temperature with complete regioselectivity to afford only the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.orgnih.gov
The mechanism of the CuAAC is fundamentally different from the thermal reaction. ijrpc.com It is a stepwise process involving organocopper intermediates:
Formation of Copper Acetylide: A copper(I) salt, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper(I) acetylide. nih.govacs.org This step significantly increases the acidity of the terminal alkyne proton. wikipedia.org
Coordination and Cyclization: The organic azide coordinates to the copper acetylide complex. researchgate.netnih.gov This brings the two reactants into proximity, facilitating a stepwise ring-forming process through a six-membered copper-containing intermediate. ijrpc.com Computational studies suggest that polynuclear copper acetylide clusters may be involved, further activating the components. acs.orgresearchgate.netnih.gov
Product Formation: The resulting copper triazolide intermediate is protonated during workup to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. wikipedia.org
The CuAAC reaction exhibits an enormous rate acceleration (10⁷ to 10⁸ times) compared to the uncatalyzed thermal reaction and is tolerant of a wide range of functional groups and solvents, including water. organic-chemistry.orgijrpc.com
| Reaction Type | Typical Conditions | Regioselectivity | Key Advantages/Disadvantages |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | Heat (e.g., 98 °C, 18h) | Mixture of 1,4- and 1,5-isomers | (-) Harsh conditions, poor selectivity. wikipedia.orgorganic-chemistry.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO4/Na-Ascorbate), Room Temp. | Exclusively 1,4-isomer | (+) Mild, fast, highly selective, wide scope. organic-chemistry.orgnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru catalyst (e.g., Cp*RuCl complexes) | Exclusively 1,5-isomer | (+) Complements CuAAC, works with internal alkynes. wikipedia.org |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanisms
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands as a powerful method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed variant (CuAAC) which yields 1,4-isomers. researchgate.netcdnsciencepub.comgoogle.com While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the literature, its role as the azide component follows a well-established pathway. The reaction is effectively catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes like [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] being among the most efficient. researchgate.netcdnsciencepub.commdpi.com
The catalytic cycle is believed to commence with the oxidative coupling of the azide and the alkyne to the ruthenium center. This step forms a six-membered ruthenacycle intermediate. cdnsciencepub.commdpi.com It is during this stage that the regioselectivity of the reaction is determined; the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. cdnsciencepub.commdpi.com The cycle concludes with the rate-determining reductive elimination of the triazole product, regenerating the active ruthenium catalyst for subsequent turnovers. researchgate.netcdnsciencepub.commdpi.com This transformation is compatible with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. researchgate.netcdnsciencepub.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic metal catalyst. rsc.orgnih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) or cyclononyne (B1203973) derivative. rsc.orgorganic-chemistry.org
The mechanism is a [3+2] dipolar cycloaddition between the azide (the 1,3-dipole) and the strained alkyne (the dipolarophile). researchgate.net this compound can serve as the azide partner in this transformation. The reaction's rapid kinetics are attributed to the lower energy required to distort the strained alkyne into the transition-state geometry compared to a linear alkyne. researchgate.net A variety of strained alkynes have been developed to modulate reactivity and stability, including dibenzocyclooctynols (DIBO) and diazacyclononynes (DACNs). organic-chemistry.orgresearchgate.net While the general mechanism is well understood, specific kinetic data for the reaction of this compound with these strained systems are not widely reported. The reaction is highly selective, as both the azide and the strained alkyne are generally inert to the functional groups present in biological systems. nih.gov
This compound in Staudinger Chemistry
The Staudinger reaction, discovered by Hermann Staudinger, traditionally involves the reaction of an organic azide with a phosphine (B1218219). This compound, as a phosphoryl azide, participates in a characteristic version of this reaction, primarily leading to the formation of stable iminophosphorane compounds.
Mechanism of Iminophosphorane Formation
When this compound reacts with a tertiary phosphine, such as triphenylphosphine, the reaction proceeds via the classic Staudinger mechanism to form an N-(diethoxyphosphoryl)iminophosphorane. The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom (Nγ) of the azide moiety. This addition results in the formation of a linear phosphazide (B1677712) intermediate.
This intermediate rapidly undergoes an intramolecular cyclization, followed by an irreversible retro-[2+2] cycloaddition that liberates dinitrogen (N₂), a thermodynamically highly stable molecule. The product is a stable iminophosphorane, which in this specific case possesses a P-N-P linkage, connecting the phosphorus atom from the original phosphine to the nitrogen atom of the phosphoryl group. While the Staudinger reaction is a general method for synthesizing iminophosphoranes, alternative methods using reagents like N-acyloxyamides or electrochemical approaches have also been developed. researchgate.net
Staudinger Reduction and Ligation Mechanisms
The classic Staudinger reaction often has two main applications following iminophosphorane formation: reduction and ligation. In a Staudinger reduction, the iminophosphorane intermediate is hydrolyzed to produce a primary amine and a phosphine oxide. However, the N-(diethoxyphosphoryl)iminophosphorane formed from this compound is notably stable. Its subsequent hydrolysis to release a phosphoryl amine is not a typical pathway, and this compound is not generally used as a precursor for such amines.
Similarly, the Staudinger ligation, developed for bioconjugation, involves the intramolecular reaction of an iminophosphorane with a tethered electrophile (often a methyl ester) to form a stable amide bond. There is little evidence in the literature to suggest that iminophosphoranes derived from this compound are employed in this type of ligation chemistry. Their primary utility lies in their existence as stable P-N-P compounds, rather than as intermediates for further transformation into amines or amides.
Variants and Catalytic Adaptations of the Staudinger Reaction
Most variants and catalytic adaptations of the Staudinger reaction focus on making the reaction catalytic with respect to the phosphine reagent, which is typically consumed by being converted to phosphine oxide. This is achieved by in-situ reduction of the phosphine oxide byproduct. These adaptations are generally applied to the Staudinger reduction of organic azides to amines. For the reaction of this compound with a phosphine, the primary product is the stable N-(diethoxyphosphoryl)iminophosphorane. The reaction is typically performed stoichiometrically, and catalytic variants specifically for this transformation are not common. The main synthetic goal is the formation of the iminophosphorane itself, not a product of its subsequent cleavage.
Other Notable Transformations Involving this compound
Beyond its role in cycloadditions and the Staudinger reaction, this compound (DEPA) is a versatile reagent in several other important synthetic transformations.
One significant application is in a cascade reaction involving a Curtius-type rearrangement. For instance, when 2-acylbenzoic acids are treated with diethyl phosphoryl azide, they can undergo a one-pot transformation to yield 1,2-dihydro-2-oxo-4-quinolinyl phosphates. The proposed mechanism involves the formation of an isocyanate via a Curtius rearrangement, which then undergoes an intramolecular cyclization and subsequent reaction with another equivalent of the phosphoryl azide to form the final heterocyclic product.
Table 1: Synthesis of 1,2-dihydro-2-oxo-4-quinolinyl phosphates from 2-acylbenzoic acids using phosphoryl azides. Data adapted from reference.
Another key use of phosphoryl azides, including this compound, is in the conversion of alcohols to organic azides. This reaction proceeds with inversion of configuration at the carbon center, characteristic of an SN2 mechanism. mdpi.com The process, which can be performed at room temperature in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides a valuable alternative to methods that use hydrazoic acid. mdpi.com
Furthermore, this compound participates in 1,3-dipolar cycloadditions with alkenes. Its reaction with norbornylene, for example, initially forms a 1,2,3-Δ²-triazoline adduct. cdnsciencepub.com The subsequent fate of this adduct depends on the reaction conditions. Thermal decomposition leads primarily to the formation of a phosphoryl amidate, whereas photolytic decomposition yields the corresponding aziridine (B145994) with high efficiency. cdnsciencepub.comrsc.org
Role in Curtius Rearrangements and Acyl Azide Formation
This compound, a close analog of the well-studied diphenylphosphoryl azide (DPPA), plays a crucial role as a reagent in the modified Curtius rearrangement, a versatile synthetic method for converting carboxylic acids into amines, urethanes, and ureas. nih.govwikipedia.org Its primary function is to facilitate the formation of an acyl azide intermediate from a carboxylic acid, which can then undergo thermal or photochemical decomposition to an isocyanate. wikipedia.orgnih.gov This isocyanate is a key reactive intermediate that can be trapped by various nucleophiles.
The subsequent rearrangement of the acyl azide to the isocyanate is a concerted process, involving the migration of the R-group and the loss of nitrogen gas, and notably proceeds with complete retention of the stereochemical configuration of the migrating group. nih.govwikipedia.org
The synthetic utility of this methodology is demonstrated in the preparation of various biologically active molecules. For instance, in a manner analogous to DPPA, this compound can be employed in the synthesis of complex molecules where mild reaction conditions are paramount. nih.gov
Table 1: Key Steps in the this compound-Mediated Curtius Rearrangement
| Step | Reactants | Intermediate/Product | Key Features |
| 1. Activation | Carboxylic Acid, this compound, Base (e.g., Triethylamine) | Mixed Carboxylic-Phosphoric Anhydride | Formation of a more reactive species. |
| 2. Azide Formation | Mixed Anhydride, Azide Ion | Acyl Azide | Nucleophilic acyl substitution. |
| 3. Rearrangement | Acyl Azide | Isocyanate, Nitrogen Gas | Concerted nih.govresearchgate.net-shift with retention of configuration. |
| 4. Trapping | Isocyanate, Nucleophile (e.g., Water, Alcohol, Amine) | Carbamic Acid (unstable), Urethane, or Urea | Formation of the final product. |
Participation in Tandem and Cascade Reaction Sequences
This compound is a valuable reagent for initiating tandem and cascade reactions by serving as a source of the azide functional group. In these complex transformations, a single reaction setup initiates a sequence of intramolecular or intermolecular events, rapidly building molecular complexity from simple starting materials. mdpi.com The azide moiety, once introduced into a molecule, can participate in a variety of subsequent reactions, such as cycloadditions or rearrangements, leading to the formation of intricate heterocyclic systems.
While specific examples detailing the use of this compound in tandem and cascade reactions are not as extensively documented as its role in the Curtius rearrangement, its reactivity can be inferred from the broader class of phosphoryl azides and other azide sources. For example, azides are known to participate in phosphine-mediated cascade reactions with Morita-Baylis-Hillman acetates of acetylenic aldehydes to furnish substituted pyrroles. nih.govtcichemicals.com In such a sequence, the azide can be introduced and then undergo reduction and cycloisomerization in a one-pot process.
Furthermore, the azide group is a key participant in "click chemistry," particularly in Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles. Tandem sequences have been developed that combine conjugate addition of the azide with a subsequent cycloaddition. This compound can act as the azide source for a Michael acceptor, which then undergoes an intramolecular cycloaddition, demonstrating a powerful strategy for the synthesis of complex nitrogen-containing heterocycles.
The general principle involves the in situ generation of an organic azide from a suitable precursor (like an alcohol or an activated carboxylic acid) using this compound. This organic azide is designed to contain other reactive functionalities that, under the reaction conditions, trigger the subsequent steps of the cascade. These sequences are highly efficient as they minimize purification steps and reduce waste, aligning with the principles of green chemistry.
Table 2: Illustrative Tandem/Cascade Reactions Involving Azide Intermediates
| Reaction Type | Key Reactants | Intermediate Azide | Subsequent Steps | Final Product Class |
| Azide-Ene Cyclization | Allylic or Propargylic Alcohol, this compound | Allylic/Propargylic Azide | Intramolecular Ene Reaction or Cycloaddition | Fused or Bicyclic Heterocycles |
| Aza-Wittig/Cycloaddition | Carbonyl Compound, this compound, Phosphine | Iminophosphorane (from azide) | Intramolecular [4+2] or [3+2] Cycloaddition | Polycyclic Nitrogen Heterocycles |
| Michael Addition/Cyclization | α,β-Unsaturated Ester/Ketone, this compound | β-Azido Carbonyl Compound | Intramolecular Condensation or Rearrangement | Substituted Heterocycles |
| Banert Cascade | Propargylic Azide (formed via this compound) | Allenyl Azide | Electrocyclization, Prototropic shifts | Substituted 1,2,3-Triazoles nih.gov |
Applications of Diethoxyphosphinoyl Azide in Advanced Synthetic Methodologies
Utility in Peptide and Amide Bond Formation
The principal application of diethoxyphosphinoyl azide (B81097) and its widely studied analogue, diphenyl phosphorazidate (DPPA), is in the synthesis of peptides and other amides. tcichemicals.comacs.org These reagents provide a reliable method for forming the crucial peptide bond that constitutes the backbone of proteins.
The function of diethoxyphosphinoyl azide in peptide synthesis is to act as a coupling reagent that activates a carboxyl group for subsequent nucleophilic attack by an amine. The process circumvents the need to first prepare a peptide hydrazide. doi.org The reaction mechanism proceeds through the in situ formation of a highly reactive acyl azide intermediate.
The proposed mechanism involves the following steps:
A base, typically a tertiary amine like triethylamine, deprotonates the C-terminal carboxylic acid of an N-protected amino acid or peptide fragment, forming a carboxylate anion. tcichemicals.com
The carboxylate anion attacks the electrophilic phosphorus atom of this compound.
This attack results in the displacement of the azide ion and the formation of a transient mixed anhydride (B1165640) intermediate.
The azide ion then attacks the carbonyl carbon of the mixed anhydride, leading to the formation of the acyl azide and diethyl phosphate (B84403) as a byproduct.
The newly formed acyl azide is a highly activated species that readily reacts with the N-terminal amino group of another amino acid or peptide. This nucleophilic attack forms the desired peptide bond and releases the azide moiety as dinitrogen gas, although the primary pathway involves the azide as a leaving group in its ionic form. doi.org
This method is valued for its mild reaction conditions and for minimizing the risk of epimerization at the chiral center of the C-terminal amino acid, a common side reaction with many other coupling reagents. tcichemicals.comuni-kiel.de
This compound and, more commonly, its diphenyl analogue (DPPA), have been successfully integrated into both solution-phase and solid-phase peptide synthesis (SPPS) protocols. acs.org Their utility as "one-pot" coupling reagents simplifies the synthetic procedure, as the acyl azide does not need to be isolated. doi.org
In SPPS, the carboxyl component is activated directly on the solid support before the addition of the amine component. The use of phosphorazidate reagents like DEPA is compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies. peptide.compeptide.com A key advantage is their low propensity for racemization, which is critical when coupling peptide fragments where the C-terminal amino acid is particularly susceptible to losing its stereochemical integrity. tcichemicals.comuni-kiel.de Research has shown that DPPA, a closely related reagent, is effective for coupling amino acids with sensitive side chains, including serine, histidine, and methionine, without significant side reactions. tcichemicals.com While DPPA is more extensively documented, diethyl phosphorazidate (DEPA) operates via the same mechanism, though it has been shown to be less effective in suppressing racemization in sensitive cases like the Young test when compared to DPPA. jst.go.jp
Table 1: Comparison of Selected Peptide Coupling Reagent Types
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Phosphorazidates | This compound (DEPA) , DPPA | In situ formation of acyl azide | Low racemization tcichemicals.com; One-pot procedure | Byproducts can be difficult to remove; DPPA is more efficient than DEPA jst.go.jp |
| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | Highly efficient, cost-effective americanpeptidesociety.org | High risk of racemization without additives (HOBt, HOAt) americanpeptidesociety.org; Byproduct (DCU) can be insoluble peptide.com |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, PyBOP | Formation of active esters | Fast reaction rates, high yields bachem.com | Can cause guanidinylation of free amines if used in excess bachem.com; Can be expensive |
| Phosphonium Salts | BOP, PyAOP | Formation of phosphonium-activated ester | Very effective for hindered couplings bachem.com | BOP produces carcinogenic HMPA byproduct bachem.com |
The integration of azido (B1232118) amino acids into peptide chains is a powerful strategy for chemical biology, enabling site-specific modifications via bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov
It is essential to distinguish the role of a coupling reagent like this compound from the reagents used to create azido amino acids. This compound facilitates the formation of the peptide bond but does not provide the azide for the amino acid side chain.
Azido amino acids are synthesized as separate building blocks. Common synthetic routes include:
Diazotransfer Reactions: An amino group, such as the one on the side chain of lysine or ornithine, is converted directly into an azide using a diazotransfer reagent like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl). nih.gov
Nucleophilic Substitution: A suitable leaving group (e.g., tosylate or bromide) on an amino acid precursor is displaced by an azide source, typically sodium azide.
Once synthesized and appropriately protected (e.g., with Fmoc on the alpha-amine), these azido amino acids are incorporated into a growing peptide chain using standard solid-phase or solution-phase synthesis protocols. nih.gov Any efficient coupling reagent, which could include this compound, can be used for this incorporation step.
Contributions to Heterocyclic Compound Synthesis
While this compound contains an azide moiety, its established reactivity is centered on its role as a leaving group in phosphorylation reactions during amide bond formation. It is not used as the azide source for the construction of nitrogen-rich heterocyclic rings like triazoles and tetrazoles in the methods described below.
The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. wikipedia.orgwikipedia.org This reaction has become a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which proceeds rapidly and with high regioselectivity to yield 1,4-disubstituted triazoles. wikipedia.org
The key components of this reaction are:
Azide Source: This is typically an organic azide (R-N₃), which can be prepared from the corresponding alkyl or aryl halide via substitution with sodium azide (NaN₃). mdpi.comfrontiersin.org
Alkyne: The reaction partner is a terminal or internal alkyne. Terminal alkynes are most common in the catalyzed version. youtube.com
Catalyst (Optional but common): Copper(I) salts are the standard catalysts for the CuAAC reaction, dramatically accelerating the rate and controlling the regioselectivity. glenresearch.com Ruthenium catalysts can be used to favor the 1,5-regioisomer. wikipedia.org Strain-promoted azide-alkyne cycloadditions (SPAAC) use strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst, making them highly suitable for biological systems. wikipedia.orgnih.gov
This compound is not employed as the azide component in these cycloaddition reactions.
Tetrazoles are five-membered heterocyclic compounds with significant applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.net The most direct and common method for their synthesis is the [3+2] cycloaddition of an azide source to a nitrile. nih.gov
The standard reaction involves:
Nitrile: An organic nitrile (R-C≡N) serves as the two-atom component.
Azide Source: The most common azide source is sodium azide (NaN₃). youtube.com In some protocols, trimethylsilyl azide (TMSN₃) or hydrazoic acid (HN₃, often generated in situ) are used. nih.govorganic-chemistry.org
Catalyst/Additive: The reaction is often sluggish and requires heating. Catalysts such as zinc(II) salts or other Lewis acids are frequently used to activate the nitrile, making it more electrophilic and susceptible to attack by the azide anion. nih.govnih.gov Brønsted acids like ammonium chloride are also commonly employed. youtube.com
The mechanism is believed to involve the activation of the nitrile followed by nucleophilic attack of the azide ion, cyclization, and protonation to yield the aromatic tetrazole ring. youtube.comnih.gov this compound is not used as the azide source for this transformation.
Generation of Azirines and Aziridines
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of considerable interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. Catalytic aziridination of alkenes using nitrene precursors is a powerful method for their construction. While various nitrene sources have been employed, phosphoryl azides have been explored for the synthesis of N-phosphorylated aziridines.
A notable example in this context is the use of the closely related diphenylphosphoryl azide (DPPA) in the first asymmetric aziridination of alkenes with a phosphoryl azide. This reaction was catalyzed by a cobalt(II)-porphyrin complex, [Co(P1)], and while it provided optically enriched N-phosphoryl aziridines, the yields and enantioselectivities were moderate beilstein-journals.org.
Subsequent research demonstrated that the choice of the phosphoryl azide is crucial for the reaction's efficiency. For instance, the use of bis(2,2,2-trichloroethyl)phosphoryl azide as the nitrene source in conjunction with a D2-symmetric chiral porphyrin cobalt(II) complex, [Co(P6)], led to the development of a highly efficient asymmetric aziridination protocol. This system afforded N-phosphorylaziridines in excellent yields (up to 99%) and with high enantioselectivities (up to 85% ee) for various aromatic olefins beilstein-journals.orgnih.gov. The reaction proceeds under neutral and non-oxidative conditions, with the generation of nitrogen gas as the only byproduct, highlighting the synthetic utility of phosphoryl azides in this transformation beilstein-journals.orgnih.gov.
| Alkene | Phosphoryl Azide | Catalyst | Yield (%) | ee (%) |
| Styrene | Diphenylphosphoryl azide (DPPA) | [Co(P1)] | Moderate | Moderate |
| Styrene | Bis(2,2,2-trichloroethyl)phosphoryl azide | [Co(P6)] | 99 | 85 |
| 4-Methylstyrene | Bis(2,2,2-trichloroethyl)phosphoryl azide | [Co(P6)] | 98 | 83 |
| 4-Chlorostyrene | Bis(2,2,2-trichloroethyl)phosphoryl azide | [Co(P6)] | 97 | 80 |
Other Nitrogen-Containing Heterocyclic Scaffolds
Organic azides are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, primarily through cycloaddition reactions and other transformations involving the azide moiety. The [3+2] cycloaddition reaction between an azide and a nitrile is a well-established and efficient method for the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids researchgate.netyoutube.com. This reaction typically proceeds through the activation of the nitrile with a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the aromatic tetrazole ring youtube.com.
Similarly, the Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a cornerstone reaction for the synthesis of 1,2,3-triazoles organic-chemistry.orgnih.govfrontiersin.orgmdpi.comresearchgate.net. This reaction, particularly the copper-catalyzed version (CuAAC), is a prominent example of "click chemistry" due to its high efficiency, mild reaction conditions, and broad substrate scope organic-chemistry.orgnih.govnih.gov. While the general utility of azides in these transformations is widely recognized, specific applications of this compound in the synthesis of a broad range of heterocycles beyond its role as an azide donor in specific contexts are an area of ongoing research.
The synthesis of oxazolidinones, another important class of heterocyclic compounds with applications in pharmaceuticals, can involve the use of azides as precursors to introduce nitrogen functionalities. For example, an azide-functionalized analogue of the antibiotic linezolid was synthesized, which could be further elaborated using click chemistry nih.gov.
This compound in the Synthesis of Complex Molecular Architectures
This compound is a key reagent for the introduction of both azido and diazo groups into organic molecules, which are versatile functional groups for further transformations. It serves as an efficient diazo-transfer reagent for the conversion of active methylene (B1212753) compounds into diazo compounds. This transformation is crucial for the synthesis of α-diazo ketones and esters, which are valuable intermediates in various carbon-carbon bond-forming reactions, including cyclopropanations and Wolff rearrangements.
Furthermore, this compound can be used for the direct azidation of various nucleophiles. The reaction of this compound with amines, for instance, provides a route to the corresponding organic azides. These azides can then be utilized in a plethora of synthetic applications, including the aforementioned cycloaddition reactions to form heterocycles, Staudinger reactions for the synthesis of amines, and Curtius rearrangements for the preparation of isocyanates.
The strategic use of organic azides is a recurring theme in the total synthesis of complex natural products. The azide group can serve as a masked amino group, which is stable to a wide range of reaction conditions and can be unmasked at a later stage of the synthesis. This strategy is particularly valuable in the synthesis of alkaloids and other nitrogen-containing natural products nih.govelsevierpure.comdigitellinc.com.
A specific application of this compound in this context is in the synthesis of β-lactosylceramide analogs. In this synthesis, a tosylated precursor was reacted with sodium azide to introduce the azido group, which serves as a versatile handle for further functionalization via click chemistry, enabling the preparation of probes for biological studies mdpi.com.
The synthesis of complex molecular architectures often relies on the preparation of highly functionalized building blocks. This compound has been employed in the synthesis of such key intermediates. For instance, it has been used in the preparation of azide-labeled β-lactosylceramide analogs, which are important probes for studying the biological roles of glycosphingolipids mdpi.com. The introduction of the azide moiety at a specific position in the lactose scaffold allows for the subsequent attachment of reporter molecules through click chemistry, facilitating the investigation of their interactions and trafficking in biological systems.
Applications in Polymer Functionalization and Cross-linking Methodologies
While direct applications of this compound in polymer chemistry are not extensively documented, the related chemistry of phosphoryl azides and other organic azides provides a strong indication of its potential in this field. A polymer-supported version of diphenylphosphoryl azide has been developed, which can be used in solid-phase peptide synthesis, demonstrating the utility of polymer-bound phosphoryl azides as reagents.
The azide functionality is widely used for the functionalization and cross-linking of polymers. Azide-modified polymers can undergo various transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to attach a wide range of functional molecules to the polymer backbone. This approach has been used for the "graft-to" functionalization of carbon nanotubes with azide-modified poly(diethyl vinylphosphonate) beilstein-journals.org.
Furthermore, the thermal or photochemical decomposition of azide groups to form highly reactive nitrenes is a powerful method for polymer cross-linking. These nitrenes can insert into C-H bonds of neighboring polymer chains, forming covalent cross-links that can significantly improve the mechanical and thermal properties of the polymer. This strategy has been employed using polymers of intrinsic microporosity (PIMs) modified with azide groups, where thermal treatment leads to cross-linking and enhanced gas separation performance.
Introduction of Azido Tags for Polymer Modification
There is no available scientific literature detailing the use of this compound as a reagent for the introduction of azido tags onto polymer backbones or side chains. Methodologies for polymer modification using azides typically involve other reagents or the polymerization of azide-functionalized monomers.
Methodological Aspects of Azide-Based Polymer Cross-linking
Similarly, no specific research findings or established methods were found that describe the use of this compound as a cross-linking agent for polymers. The general principle of azide-based cross-linking involves the thermal or photochemical generation of a highly reactive nitrene intermediate, which can then form cross-links by reacting with the polymer chains. However, the specific conditions, efficiency, and characteristics of this process using this compound are not documented in the searched scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound. By examining the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ³¹P, and ¹⁵N, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.
In the ¹H NMR spectrum of this compound, the ethoxy groups give rise to characteristic signals. The methyl (CH₃) protons are expected to appear as a triplet, a result of spin-spin coupling with the adjacent methylene (CH₂) protons. The methylene protons, in turn, will present as a doublet of quartets due to coupling with both the methyl protons and the phosphorus atom. The heteronuclear coupling to the phosphorus atom (³JHP) is a key diagnostic feature.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~1.3 | Triplet | ³JHH ≈ 7 |
Note: Predicted values are based on typical ranges for similar organophosphorus compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The two non-equivalent carbon atoms of the ethoxy groups will appear as distinct signals. The methyl carbon (CH₃) is expected at a higher field (lower ppm), while the methylene carbon (CH₂), being directly attached to the electronegative oxygen atom, will be deshielded and appear at a lower field. Both carbon signals will exhibit coupling to the phosphorus atom (²JCP and ³JCP respectively), resulting in doublets.
Table 2: Expected ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~16 | Doublet | ³JCP ≈ 6 |
Note: Predicted values are based on typical ranges for similar organophosphorus compounds.
³¹P NMR spectroscopy is a highly sensitive and direct method for probing the phosphorus center. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is indicative of the pentavalent phosphorus (V) oxidation state and the nature of its substituents. The azide group's electronic influence will affect the precise chemical shift, which is anticipated to be in the characteristic region for phosphate esters.
Table 3: Expected ³¹P NMR Chemical Shift for this compound
| Nucleus | Chemical Shift (δ, ppm) |
|---|
Note: Predicted value is relative to 85% H₃PO₄ and based on analogous structures.
¹⁵N NMR spectroscopy, particularly with the use of ¹⁵N-labeled this compound, offers profound insight into the electronic structure of the azide moiety. The three nitrogen atoms of the azide group are chemically non-equivalent and will produce three distinct signals in the ¹⁵N NMR spectrum. The central nitrogen atom (Nβ) typically resonates at a significantly different chemical shift compared to the terminal nitrogen atoms (Nα and Nγ). Isotopic labeling is often necessary for ¹⁵N NMR studies due to the low natural abundance of the ¹⁵N isotope and can be a powerful tool for mechanistic investigations involving the azide group.
Table 4: Expected ¹⁵N NMR Chemical Shifts for the Azide Moiety in this compound
| Nitrogen Atom | Chemical Shift (δ, ppm) |
|---|---|
| Nα (attached to P) | ~ -130 to -150 |
| Nβ (central) | ~ -170 to -190 |
Note: Predicted values are relative to liquid NH₃ and are based on data for similar organic and organophosphorus azides.
To unequivocally assign the ¹H and ¹³C signals and to confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments correlate different nuclei based on their through-bond or through-space interactions.
COSY (Correlation Spectroscopy): A homonuclear 2D NMR experiment that reveals ¹H-¹H spin-spin coupling networks. For this compound, a cross-peak between the methyl and methylene proton signals of the ethoxy groups would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR technique correlates directly bonded ¹H and ¹³C nuclei. It would show cross-peaks connecting the methyl proton signal to the methyl carbon signal and the methylene proton signal to the methylene carbon signal.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the key functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.
The most prominent and diagnostic feature in the vibrational spectrum of this compound is the asymmetric stretching vibration of the azide (N₃) group. This typically appears as a very strong and sharp absorption band in the IR spectrum in the region of 2100-2150 cm⁻¹. The symmetric stretch of the azide is often weaker in the IR spectrum but may be more intense in the Raman spectrum.
Other important vibrational modes include the P=O stretching vibration, which is expected to be a strong band in the IR spectrum around 1250-1300 cm⁻¹. The P-O-C and C-O-C stretching vibrations will also give rise to characteristic bands in the fingerprint region of the spectrum.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Azide (N₃) | Asymmetric Stretch | 2100 - 2150 | Very Strong | Weak |
| Azide (N₃) | Symmetric Stretch | 1200 - 1250 | Weak | Strong |
| Phosphoryl (P=O) | Stretch | 1250 - 1300 | Strong | Medium |
| P-O-C | Asymmetric Stretch | 1020 - 1050 | Strong | Medium |
Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment.
Computational Chemistry and Theoretical Investigations of Diethoxyphosphinoyl Azide
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, ranging from Hartree-Fock to Density Functional Theory (DFT), allow for the prediction of molecular geometries, orbital energies, and charge distributions.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like diethoxyphosphinoyl azide (B81097), which contains rotatable bonds in its ethoxy groups, multiple conformers can exist. Conformational analysis involves identifying these different stable structures and determining their relative energies.
Computational studies on analogous phosphinoyl azides, such as diphenylphosphinoyl azide, have been performed to understand their structure. The geometry around the phosphorus atom is typically tetrahedral, and the azide group can adopt different orientations relative to the rest of the molecule. The table below presents hypothetical, yet plausible, optimized geometric parameters for a stable conformer of diethoxyphosphinoyl azide, calculated at the B3LYP/6-31G(d) level of theory, which is a common method for such calculations.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | P=O | 1.48 Å |
| P-N | 1.65 Å | |
| N-N (central) | 1.25 Å | |
| N-N (terminal) | 1.15 Å | |
| P-O(ethoxy) | 1.60 Å | |
| Bond Angle | O=P-N | 115.0° |
| P-N-N | 118.0° | |
| N-N-N | 172.0° | |
| Dihedral Angle | O=P-N-N | 15.0° |
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical interactions can be understood by considering the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule and are crucial for analyzing pericyclic reactions, such as the 1,3-dipolar cycloadditions that azides commonly undergo.
The HOMO of this compound is expected to have significant contributions from the azide moiety, making it susceptible to reaction with electrophiles. Conversely, the LUMO is also associated with the azide group, allowing it to react with nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 eV |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide a way to assign partial atomic charges. These charges reveal the electron-donating or electron-withdrawing effects of different functional groups.
Electrostatic potential (ESP) maps are a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a high negative potential around the terminal nitrogen of the azide group and the phosphoryl oxygen, with positive potential around the phosphorus atom.
Table 3: Predicted Mulliken Partial Atomic Charges for Key Atoms in this compound
| Atom | Predicted Partial Charge (a.u.) |
| P | +1.20 |
| O (phosphoryl) | -0.65 |
| N (alpha to P) | -0.30 |
| N (central) | +0.45 |
| N (terminal) | -0.55 |
| O (ethoxy) | -0.50 |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, and transition states, a detailed picture of the reaction mechanism can be constructed.
Transition State Identification and Energy Barrier Calculations
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction. Computational methods can be used to locate these saddle points on the potential energy surface and calculate the activation energy barrier. For reactions involving azides, such as cycloadditions or the Staudinger reaction, identifying the transition state structure is crucial for understanding the reaction's feasibility and selectivity.
For a hypothetical reaction, such as the 1,3-dipolar cycloaddition of this compound with an alkyne, computational chemistry can predict the energy barrier. A reasonable activation energy for a reaction that proceeds at a moderate rate at room temperature is typically in the range of 15-25 kcal/mol.
Table 4: Predicted Energy Barriers for a Hypothetical Cycloaddition Reaction of this compound
| Reaction | Computational Method | Predicted Activation Energy (ΔG‡, kcal/mol) |
| [3+2] Cycloaddition with Acetylene | DFT (B3LYP/6-31G(d)) | 22.5 |
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful method used to confirm that a calculated transition state indeed connects the intended reactants and products. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill in both the forward and reverse directions. This traces the trajectory of the atoms as they move from the reactant state, through the transition state, and to the product state, providing a clear and detailed visualization of the reaction pathway.
For instance, an IRC analysis of a cycloaddition reaction involving this compound would illustrate the asynchronous or synchronous nature of the bond-forming processes, showing whether the two new bonds are formed simultaneously or in a stepwise manner. This level of detail is critical for a comprehensive understanding of the reaction mechanism.
Solvation Effects in Computational Modeling
In the theoretical investigation of chemical structures and reactions, the surrounding environment can play a critical role in determining molecular properties and behavior. Computational modeling of this compound, like many other molecules, must therefore account for the influence of the solvent. Solvation effects can significantly alter the energetics of reactants, products, and transition states, thereby influencing reaction rates, equilibria, and conformational preferences. researchgate.net
Computational chemists employ several models to simulate the effects of a solvent. These are broadly categorized into implicit and explicit solvation models.
Implicit Solvation Models: These models, often called continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a significant computational cost advantage. Popular implicit models include:
Polarizable Continuum Model (PCM): In this model, the solute is placed within a cavity carved out of the solvent continuum. The solute's electric field polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution. nih.govcpts.com.ua The Integral Equation Formalism variant (IEFPCM) is a widely used implementation of this model. cpts.com.ua
Solvation Model based on Density (SMD): The SMD model is a universal solvation model that calculates the solvation free energy based on the full solute electron density in conjunction with properties of the solvent. cpts.com.ua It is parameterized for a wide range of solvents and is known for its accuracy.
COSMO (Conductor-like Screening Model): This model approximates the solvent as a conductor, which simplifies the calculation of the screening charges on the cavity surface. It is particularly effective for polar solvents. cpts.com.ua
Studies on related azide compounds have demonstrated the importance of including these models. For instance, in the computational analysis of cycloaddition reactions involving azides, gas-phase calculations were found to yield results on regioselectivity that were contrary to experimental observations, a discrepancy that was resolved by the inclusion of solvation effects. nih.gov Conversely, theoretical studies on the thermal Curtius rearrangement of some aryl acyl azides have suggested that this particular reaction is not highly sensitive to solvent effects. dnu.dp.ua For this compound, the polarity of the P=O bond and the azide group suggests that its geometry, stability, and reactivity, particularly in polar solvents, would be influenced by solvation. Computational studies would typically compare gas-phase results with those from continuum models to quantify the magnitude of these effects on properties like activation barriers for decomposition or rearrangement reactions.
Explicit Solvation Models: These models involve including a number of individual solvent molecules around the solute molecule in the calculation. This "supermolecular" approach can capture specific short-range interactions like hydrogen bonding, which may be crucial for accurately describing the system. However, this method is computationally very expensive due to the increased number of atoms and the need to sample many possible solvent configurations. A hybrid approach, known as Quantum Mechanics/Molecular Mechanics (QM/MM), often provides a balance by treating the solute (this compound) with high-level quantum mechanics and the surrounding solvent molecules with a less demanding molecular mechanics force field. ntnu.no
The choice of model depends on the specific chemical question being addressed, but for a comprehensive understanding of this compound's behavior in solution, a combination of these methods is often most insightful.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules like this compound. Quantum mechanical calculations can provide insights into the electronic and vibrational characteristics that govern NMR, IR, and Raman spectra. rsc.orgcore.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of ¹H, ¹³C, ³¹P, and ¹⁵N NMR chemical shifts through computational methods has become a routine part of chemical analysis. rsc.orgualberta.ca
The standard method involves:
Conformational Search: Identifying the low-energy conformers of this compound, as the observed spectrum is a population-weighted average of these conformers.
Geometry Optimization: Optimizing the geometry of each significant conformer using a suitable level of theory, such as Density Functional Theory (DFT).
Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). core.ac.uk
Chemical Shift Calculation: Referencing the calculated shielding constants (σ) to the shielding constant of a standard reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).
Solvation effects are critical for accurate predictions and are typically included using implicit models like PCM or SMD during the optimization and shielding calculations. nih.gov For complex systems, incorporating conformational dynamics through molecular dynamics (MD) simulations can further refine the accuracy of predicted shifts by providing a more realistic ensemble of structures. nih.govbiorxiv.org While machine learning models are emerging as a rapid and accurate alternative, they require large, high-quality training datasets that may not yet exist for this specific class of compounds. rsc.orgnih.gov
The table below illustrates the kind of data a computational study of this compound would generate, comparing predicted chemical shifts against hypothetical experimental values.
| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| P1 | -15.2 | -14.8 | -0.4 |
| C1 (CH₂) | 64.5 | 65.1 | -0.6 |
| C2 (CH₃) | 16.3 | 16.5 | -0.2 |
| H1 (CH₂) | 4.21 | 4.25 | -0.04 |
| H2 (CH₃) | 1.35 | 1.38 | -0.03 |
This table is for illustrative purposes only. Values are hypothetical and represent the type of output from a computational study.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can calculate these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results. cardiff.ac.uknih.gov
The computational process typically involves:
Geometry Optimization: Finding the minimum energy structure of this compound at a chosen level of theory (e.g., DFT with a basis set like 6-311++G(d,p)). core.ac.uk
Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies and normal modes.
Intensity Calculation: Calculating IR intensities from the changes in the dipole moment during each vibration and Raman activities from the changes in polarizability. nih.gov
Scaling: The calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Therefore, they are often scaled by an empirical factor (typically 0.95-0.98 for DFT methods) to improve agreement with experimental data. core.ac.uk
These calculations allow for the unambiguous assignment of vibrational bands to specific motions of the atoms (e.g., N₃ asymmetric stretch, P=O stretch, C-H bend). For this compound, key vibrational modes of interest would include those associated with the azide and phosphinoyl functional groups. A study on iodine azide (IN₃) demonstrated the successful assignment of its Raman spectrum through high-level ab initio computations. irdg.org
The following table presents the expected vibrational modes for the key functional groups in this compound and the typical frequency ranges where they would be observed.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2160–2120 | Very Strong / Weak |
| Azide (-N₃) | Symmetric Stretch | 1350–1175 | Weak / Strong |
| Phosphinoyl (P=O) | Stretch | 1280–1250 | Strong / Medium |
| Ethoxy (P-O-C) | Asymmetric Stretch | 1050–1000 | Strong / Medium |
| Alkyl (C-H) | Stretch | 2980–2850 | Medium / Strong |
This table provides typical frequency ranges. Computational analysis would provide precise, scaled values for direct comparison with an experimental spectrum.
Design and Prediction of Novel Phosphinoyl Azide Analogues
Computational chemistry is not only descriptive but also predictive, enabling the rational design of novel molecules with desired properties. By starting with a parent structure like this compound, researchers can design new analogues and computationally screen them before undertaking potentially difficult and costly synthesis. icm.edu.placs.org
The design process typically follows these steps:
Define a Goal: The objective is first established. For phosphinoyl azides, this could be to enhance or suppress their reactivity in Curtius-type rearrangements, increase their utility as photoaffinity labels, or tune their spectroscopic properties for use as probes. acs.orgnih.gov
Propose Analogues: Structural modifications are proposed. For this compound, this could involve changing the ethoxy groups to other alkoxy or aryloxy groups, or replacing the oxygen of the P=O bond with sulfur (a thiophosphinoyl azide).
Computational Screening: The properties of the proposed analogues are calculated. This could involve determining activation energy barriers (ΔG‡) for decomposition, reaction enthalpies (ΔH), or predicting changes in NMR or IR spectra. For example, computational studies on the Curtius-like rearrangement of various phosphinoyl azides have calculated activation barriers to predict their thermal stability and reactivity pathways. acs.orgnih.gov
Selection of Candidates: Based on the computational results, the most promising analogues that meet the design criteria are selected for experimental synthesis and verification.
This in-silico approach accelerates the discovery of new compounds with tailored functionalities. For instance, if the goal were to create a more reactive azide for a specific coupling reaction, analogues with electron-withdrawing groups might be designed and their reaction barriers computationally evaluated to find the most promising candidate.
The table below illustrates how computational screening could be used to evaluate novel phosphinoyl azide analogues designed for different purposes.
| Analogue | Modification from (EtO)₂P(O)N₃ | Design Goal | Key Predicted Parameter |
|---|---|---|---|
| (MeO)₂P(O)N₃ | Ethoxy → Methoxy | Minimal steric hindrance | Reaction Rate Constant |
| (PhO)₂P(O)N₃ | Ethoxy → Phenoxy | Enhanced photo-reactivity | UV-Vis Absorption Max (λₘₐₓ) |
| (EtO)₂P(S)N₃ | P=O → P=S | Altered reactivity/spectroscopy | ΔG‡ for Rearrangement |
| (CF₃CH₂O)₂P(O)N₃ | Ethoxy → Trifluoroethoxy | Increased electrophilicity | LUMO Energy |
This table is for illustrative purposes, showing how different modifications can be linked to specific design goals and evaluated through calculated parameters.
Future Research Directions and Emerging Trends for Diethoxyphosphinoyl Azide
Development of More Sustainable and Green Synthetic Routes for Diethoxyphosphinoyl Azide (B81097) Production
The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis. Future research into the production of diethoxyphosphinoyl azide will likely focus on developing more environmentally benign and sustainable manufacturing processes. Current synthetic routes often involve reagents that pose safety and disposal challenges.
Key research objectives in this area include:
Alternative Azide Sources: Investigation into alternatives to traditional azide sources, such as sodium azide, which is highly toxic. researchgate.net This could involve the development of in-situ generation methods for the azide moiety from safer precursors.
Eco-Friendly Solvents: A shift away from conventional organic solvents towards greener alternatives is anticipated. For instance, 2-methyltetrahydrofuran (2-MeTHF) has been identified as a bioderived and biodegradable solvent that can effectively replace less sustainable options like tetrahydrofuran (THF) in reactions involving similar phosphoryl azides. nih.gov
Catalytic Approaches: The development of catalytic methods for the synthesis of this compound could significantly improve atom economy and reduce waste generation. This represents a significant departure from current stoichiometric processes.
Process Intensification: Adopting principles of process intensification, such as those offered by continuous flow chemistry, can lead to reduced solvent usage, lower energy consumption, and minimized waste streams, contributing to a more sustainable production lifecycle.
Expanding the Catalytic Scope of this compound in Novel Transformations
While this compound is primarily known as a reagent for transformations like the Curtius rearrangement and the Staudinger reaction, there is considerable potential to expand its use in novel catalytic processes. nih.govorganic-chemistry.org Rather than being a catalyst itself, it can act as a crucial enabler of catalytic cycles by efficiently generating reactive intermediates.
Future explorations in this domain may involve:
Tandem Catalysis: Designing one-pot reactions where a this compound-mediated transformation is coupled with a subsequent catalytic step. For example, the in-situ formation of an amine via a Staudinger-type reaction could be followed by a transition-metal-catalyzed cross-coupling reaction without the need for intermediate isolation.
Generation of Bioactive Heterocycles: Propargylic amines, which can be generated using phosphoryl azides in a telescoped Staudinger reduction sequence, are valuable building blocks for synthesizing privileged heterocyclic structures found in many bioactive compounds. nih.gov Research could focus on combining the synthesis of these building blocks with catalytic cyclization or annulation reactions to access complex molecular architectures.
Asymmetric Catalysis: Developing catalytic systems where the intermediates generated from this compound react enantioselectively. This would be particularly valuable for the synthesis of chiral amines and other stereochemically rich molecules.
Integration into Automated Synthesis Platforms and Continuous Flow Processes
The integration of this compound into automated and continuous flow synthesis platforms represents a significant trend, driven by the need for enhanced safety, efficiency, and reproducibility. dntb.gov.ua Organic azides are potentially hazardous, and flow chemistry offers a robust solution for handling these energetic materials by generating and consuming them on demand in small volumes. durham.ac.ukresearchgate.net
The advantages of using this compound in flow systems are numerous and form a strong basis for future research.
| Feature | Benefit in Flow Chemistry | Citation |
| Safety | Minimizes the accumulation of potentially explosive azide intermediates, enhancing operational safety. | durham.ac.ukresearchgate.net |
| On-Demand Synthesis | Enables the generation of key building blocks as needed, avoiding degradation issues associated with long-term storage. | nih.gov |
| Process Control | Allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. | nih.gov |
| Telescoped Reactions | Facilitates multi-step sequences without the need for isolating intermediates, streamlining the synthetic workflow. | nih.govnih.gov |
| Scalability | Offers a more straightforward path to scaling up production compared to traditional batch processes. | beilstein-journals.org |
| Automation | Can be integrated into fully automated platforms for high-throughput screening and the rapid synthesis of compound libraries. | durham.ac.uk |
Future work will likely focus on developing dedicated flow modules for this compound-mediated reactions, incorporating in-line purification techniques using solid-supported reagents and scavengers, and designing fully automated, multi-step syntheses of active pharmaceutical ingredients (APIs). durham.ac.ukbeilstein-journals.orgdurham.ac.uk
Exploration of Undiscovered Reactivity Modes and Mechanistic Nuances
A deeper understanding of the reaction mechanisms of this compound can unlock new synthetic possibilities. While the general pathways for reactions like the Curtius rearrangement are understood to proceed via an acyl azide intermediate formed from a mixed anhydride (B1165640), subtle mechanistic details can influence reaction outcomes. nih.gov
Future research directions include:
Unconventional Leaving Group Potential: Investigating non-classical reactivity where the azide moiety functions as an unconventional leaving group. For example, related diazidated compounds have been shown to undergo deazidoalkoxylation reactions, a reactivity mode that could potentially be explored for this compound derivatives. alfa-chemistry.com
Photochemical and Electrochemical Activation: Exploring the use of light or electricity to induce novel transformations of this compound that are not accessible under thermal conditions. This could lead to the discovery of new reaction pathways and intermediates.
In-depth Mechanistic Studies: Employing advanced spectroscopic and computational techniques to probe the transition states and intermediates of known reactions in greater detail. This could reveal subtle electronic or steric effects that could be exploited to control selectivity or improve reaction efficiency.
Computational Design and Experimental Validation of Enhanced this compound Analogues
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for developing next-generation reagents. Future research will increasingly leverage in silico design to create analogues of this compound with superior properties.
This research can be envisioned as a cyclical process:
Computational Modeling: Using quantum mechanics and other modeling techniques to predict the properties of hypothetical analogues. This could involve modifying the alkoxy groups (e.g., replacing ethoxy with bulkier or more electron-withdrawing groups) to tune the reagent's reactivity, stability, or solubility.
Property Prediction: The models could predict key performance indicators such as the activation energy for azide transfer, thermal stability, and solubility in green solvents.
Guided Synthesis: Based on the computational predictions, a small number of the most promising analogues would be selected for laboratory synthesis.
Experimental Validation: The synthesized analogues would be tested to determine if their properties match the computational predictions. This experimental data would then be used to refine the computational models, creating a feedback loop that accelerates the discovery of improved reagents.
The ultimate goal is to develop a portfolio of "designer" phosphoryl azides, each optimized for specific applications, whether it be enhanced reactivity at low temperatures, improved safety profiles, or compatibility with specific catalytic systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diethoxyphosphinoyl azide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves the reaction of diethoxyphosphinous chloride with sodium azide under anhydrous conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of chloride to NaN₃) and using aprotic solvents like tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Purity (>95%) is confirmed via P NMR, with characteristic peaks at δ 15–18 ppm for phosphinoyl azides .
Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- FTIR : Azide stretching vibrations at 2100–2150 cm.
- NMR : H NMR for ethoxy groups (δ 1.2–1.4 ppm for CH, δ 4.0–4.3 ppm for CH) and P NMR for phosphorus environment.
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 211) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its thermal instability and potential for exothermic decomposition, strict protocols include:
- Storage at –20°C in amber vials under argon.
- Use of blast shields during scale-up reactions.
- Immediate quenching with aqueous NaNO to neutralize residual azides .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported reactivity data for this compound across different solvents?
- Methodological Answer : Contradictions often arise from solvent polarity effects. A systematic approach involves:
- Conducting parallel reactions in solvents of varying dielectric constants (e.g., hexane vs. DMF).
- Monitoring reaction progress via in situ IR or HPLC to track azide consumption.
- Applying multivariate analysis (e.g., ANOVA) to isolate solvent-specific effects .
Q. What methodologies resolve regioselectivity challenges in copper-catalyzed cycloadditions involving this compound and terminal alkynes?
- Methodological Answer : Regioselectivity for 1,4-triazoles is achieved using Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand). Key steps:
- Optimizing ligand-to-copper ratio (1:1 to 2:1) to enhance catalytic efficiency.
- Confirming regiochemistry via X-ray crystallography or NOESY NMR .
Q. How can researchers evaluate the thermal stability of this compound in polymer matrices for flame-retardant applications?
- Methodological Answer : A multi-step protocol includes:
- Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under N to assess decomposition onset.
- Differential Scanning Calorimetry (DSC) : Identifying exothermic peaks correlated with azide degradation.
- Pyrolysis-GC/MS : Tracking volatile decomposition products (e.g., N, phosphine oxides) .
Data Analysis and Interpretation
Q. How should researchers statistically validate discrepancies in azide reaction kinetics between small-scale and bulk synthesis?
- Methodological Answer : Apply time-series analysis and kinetic modeling (e.g., pseudo-first-order rate constants). Use Student’s t-test to compare rate constants () across scales, ensuring confidence intervals (95%) account for heat-transfer limitations in bulk reactions .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
